1-Oxa-3-azaspiro[4.5]decane-2,4-dione CAS 7759-32-2 physical and chemical properties
1-Oxa-3-azaspiro[4.5]decane-2,4-dione CAS 7759-32-2 physical and chemical properties
An In-depth Technical Guide to 1-Oxa-3-azaspiro[4.5]decane-2,4-dione (CAS 7759-32-2)
Introduction
1-Oxa-3-azaspiro[4.5]decane-2,4-dione, identified by CAS Number 7759-32-2, is a heterocyclic organic compound featuring a unique spirocyclic system. This structure joins a cyclohexane ring and an oxazolidine-2,4-dione ring at a single shared carbon atom. The oxazolidinedione moiety is a privileged scaffold in medicinal chemistry, known for its presence in various biologically active molecules. The spirocyclic nature of the molecule imparts a rigid, three-dimensional conformation, a desirable trait in drug design for achieving high specificity and affinity for biological targets. This guide provides a comprehensive overview of its chemical and physical properties, potential synthetic pathways, and relevance for researchers in drug discovery and development.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is defined by its structure and molecular formula. These identifiers are crucial for regulatory purposes, database searches, and scientific communication.
| Identifier | Value | Source |
| CAS Number | 7759-32-2 | [1] |
| IUPAC Name | 1-Oxa-3-azaspiro[4.5]decane-2,4-dione | N/A |
| Molecular Formula | C₈H₁₁NO₃ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| SMILES | O=C(N1)OC2(CCCCC2)C1=O | [1] |
| InChI Key | (Not available in search results) | N/A |
The molecule's architecture is centered around a spirocyclic carbon that serves as a junction for both the six-membered cyclohexane ring and the five-membered oxazolidine-2,4-dione ring.
Caption: 2D Structure of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione.
Physical and Chemical Properties
Detailed experimental data for this specific compound is not widely published. The properties listed below are based on data for structurally related compounds and theoretical calculations.
| Property | Value | Notes |
| Appearance | Expected to be a white to off-white solid. | Based on related spirodione compounds.[2] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | Based on the presence of both polar (dione) and nonpolar (cyclohexane) moieties. |
| Stability | Stable under standard laboratory conditions. The dione ring may be susceptible to hydrolysis under strong acidic or basic conditions. | Inferred from general chemical principles. |
Reactivity and Synthesis Landscape
Chemical Reactivity
The reactivity of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione is governed by its functional groups:
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Oxazolidine-2,4-dione Ring: This is the most reactive part of the molecule. The two carbonyl groups are susceptible to nucleophilic attack. The cyclic imide/lactone structure can undergo ring-opening reactions via hydrolysis, particularly in the presence of strong acids or bases.
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Spiro Center: The quaternary spiro carbon is sterically hindered and generally unreactive.
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Cyclohexane Ring: This saturated carbocyclic ring is largely inert but can undergo radical substitution under specific conditions, though this is not a common transformation in a drug development context.
Conceptual Synthetic Pathways
While a specific, documented synthesis for CAS 7759-32-2 was not found, plausible routes can be conceptualized based on established organic chemistry principles and syntheses of analogous structures.[3][4] A logical approach would involve the cyclization of a suitable precursor built from a cyclohexane core.
One potential retrosynthetic approach starts from 1-aminocyclohexanecarboxylic acid.
Caption: Conceptual synthetic workflow for the target molecule.
This pathway leverages readily available starting materials and involves fundamental chemical transformations. The key step is the intramolecular cyclization, which forms the desired five-membered heterocyclic ring fused at the spiro center.
Relevance in Research and Drug Development
The 1-oxa-3-azaspiro[4.5]decane scaffold is of significant interest to medicinal chemists. Spirocyclic systems are increasingly incorporated into drug candidates to explore three-dimensional chemical space, which can lead to improved potency and selectivity while maintaining favorable physicochemical properties.
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Antitumor Potential: Structurally related spirodienone compounds, specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have demonstrated potent in vitro activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[5][6] The rigid spiro core is thought to properly orient functional groups for optimal interaction with biological targets.
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CNS Applications: The broader class of azaspirodecanediones forms the core of azapirone drugs, which are used as anxiolytics and antidepressants.[7] While the specific substitution pattern of CAS 7759-32-2 differs, the shared core motif suggests potential for modulation of central nervous system targets.
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Natural Product Scaffolds: The 1-oxa-3-azaspiro[4.5]decane backbone is present in some marine natural products, which are often investigated for unique pharmacological properties.[8]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 1-Oxa-3-azaspiro[4.5]decane-2,4-dione. However, based on data for analogous heterocyclic compounds, the following hazards can be anticipated.[9][10]
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Hazard Statements (Anticipated):
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Precautionary Statements (Recommended):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
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Standard laboratory procedures should be followed, including handling in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conceptual Experimental Protocols
The following protocols are conceptual and serve as a starting point for researchers. They are based on general methodologies for the synthesis and characterization of similar compounds.
Protocol 1: Conceptual Synthesis via Intramolecular Cyclization
Objective: To synthesize 1-Oxa-3-azaspiro[4.5]decane-2,4-dione from a suitable precursor.
Methodology:
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Precursor Synthesis: Synthesize 1-(hydroxycarboxamido)cyclohexanecarboxylic acid. This can be achieved by reacting 1-(isocyanato)cyclohexane-1-carbonyl chloride with water under controlled, cooled conditions (e.g., 0 °C in an inert solvent like THF).
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Cyclization: a. Dissolve the precursor (1.0 eq) in a high-boiling point, aprotic solvent such as toluene or xylene. b. Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq). c. Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure target compound.
Protocol 2: Structural Characterization
Objective: To confirm the identity and purity of the synthesized 1-Oxa-3-azaspiro[4.5]decane-2,4-dione.
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H NMR and ¹³C NMR spectra. c. Expected ¹H NMR signals: Broad multiplets in the aliphatic region (~1.2-2.0 ppm) corresponding to the ten protons of the cyclohexane ring. A signal for the N-H proton may appear as a broad singlet. d. Expected ¹³C NMR signals: Multiple signals in the aliphatic region for the cyclohexane carbons. A key signal for the spiro quaternary carbon at a downfield shift (~80-90 ppm). Two distinct signals for the carbonyl carbons in the dione ring (~150-175 ppm).
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Mass Spectrometry (MS): a. Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI). b. Confirm the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular formula C₈H₁₁NO₃.
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Infrared (IR) Spectroscopy: a. Acquire an IR spectrum of the solid sample. b. Expected absorption bands: Strong, distinct C=O stretching bands for the dione group around 1700-1800 cm⁻¹. An N-H stretching band around 3200 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹.
References
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[PMC. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[11][12]deca-6,9-diene-3,8-dione Derivatives.]([Link])
Sources
- 1. 7759-32-2|1-Oxa-3-azaspiro[4.5]decane-2,4-dione|BLD Pharm [bldpharm.com]
- 2. 8-OXA-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE | 39124-19-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaspirodecanedione - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. 1,3-Diazaspiro[4.5]decane-2,4-dione | C8H12N2O2 | CID 12799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. aaronchem.com [aaronchem.com]



